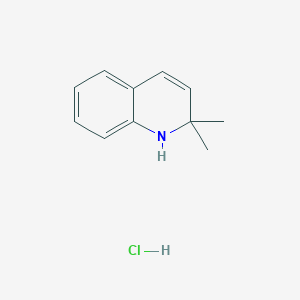

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Übersicht

Beschreibung

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H13N·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride typically involves the reaction of quinoline with methylating agents under controlled conditions. One common method includes the use of formaldehyde and alkenyl or α,β-unsaturated organoboronic acids as nucleophiles . The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description | Methods of Application |

|---|---|---|

| Medicinal Chemistry | Potential precursor for bioactive molecules with therapeutic properties. | In vitro and in vivo testing for biological activity; synthesis of derivatives for pharmacological studies. |

| Material Science | Used in the development of novel materials with enhanced properties. | Incorporation into polymers to improve durability and thermal stability; synthesis of nanomaterials. |

| Food Science | Investigated as a food preservative due to antioxidant properties. | Added to food samples to test preservative effects against microbial growth and oxidation. |

| Environmental Science | Studied for biodegradability and environmental impact assessments. | Toxicity tests on aquatic and terrestrial life; evaluations of its potential as a green chemical. |

| Veterinary Medicine | Explored for therapeutic potential in treating animal diseases. | Pharmacokinetic and pharmacodynamic studies to assess safety and efficacy in veterinary applications. |

Medicinal Chemistry

DMQH is recognized for its potential as a precursor in synthesizing various bioactive compounds. Research indicates that derivatives of DMQH exhibit anti-inflammatory, antibacterial, and antidiabetic properties . For instance, studies have shown that certain DMQH derivatives can act as inhibitors of lipid peroxidation, making them candidates for therapeutic agents in managing oxidative stress-related diseases .

Material Science

In material science, DMQH is utilized to create materials with enhanced properties such as improved thermal stability and durability. It can be incorporated into polymer matrices during the synthesis phase, where it may function as a stabilizing agent or antioxidant. The compound's derivatives have been investigated for their potential use in producing nanomaterials that possess specific functionalities for applications in electronics and medicine.

Food Science

The antioxidant properties of DMQH make it a candidate for use as a food preservative. Laboratory tests have demonstrated its ability to inhibit oxidation processes, thereby extending the shelf life of food products. Case studies indicate that incorporating DMQH into food formulations can effectively reduce microbial growth while maintaining food quality.

Environmental Science

Research into the environmental impact of DMQH focuses on its biodegradability and toxicity profiles. Studies are conducted to assess its effects on aquatic ecosystems and terrestrial organisms, aiming to position DMQH as a more environmentally friendly alternative in chemical applications. This includes evaluating its potential role as a green chemical in agrochemical formulations.

Veterinary Medicine

In veterinary contexts, DMQH is being explored for its therapeutic applications in treating diseases affecting animals. Initial pharmacokinetic studies suggest that it may offer benefits similar to those observed in human medicine, warranting further investigation into its safety and efficacy.

Case Studies

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various DMQH derivatives that demonstrated significant antioxidant activity, suggesting their potential use in pharmaceutical formulations aimed at oxidative stress management .

- Food Preservation : Research conducted by the Food Chemistry journal evaluated the efficacy of DMQH as a preservative in meat products, showing promising results in extending shelf life while inhibiting microbial growth.

- Material Development : A case study presented at a materials science conference discussed the incorporation of DMQH into rubber formulations, where it was found to enhance the material's resistance to aging and oxidative degradation .

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular components at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but with an additional methyl group.

4-Hydroxy-2-quinolones: Differ in the presence of a hydroxyl group at the 4-position.

2-Phenyl-1,3-oxazol-5(4H)-ones: Contain an oxazole ring instead of a quinoline ring.

Uniqueness

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

Overview

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (C11H13N·HCl) is a derivative of quinoline, notable for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The primary target of this compound is the glucocorticoid receptor (GCR) . It acts as a selective, non-steroidal antagonist at this receptor, influencing several biochemical pathways:

- Signal Transduction : The binding of this compound to GCR initiates signal transduction processes that lead to transcriptional changes within the cell.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect various metabolic pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant capabilities. It stabilizes sensitive compounds and protects against oxidative stress by scavenging free radicals.

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer properties. It has been evaluated against various cancer cell lines, including pancreatic cancer cells (BxPC-3 and AsPC-1). The results showed dose-dependent cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation:

| Cell Line | IC50 Value (nM) | Selectivity Index |

|---|---|---|

| BxPC-3 | 336.5 | 5 |

| AsPC-1 | 347.5 | 5 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity toward normal cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Study on Anticancer Effects

A study evaluated the cytotoxic effects of this compound on pancreatic cancer cell lines. The results indicated that this compound exhibited higher cytotoxicity compared to standard treatments, with minimal effects on normal human dermal fibroblasts. This selectivity highlights its potential as a therapeutic agent with reduced side effects .

Research on Antioxidant Activity

Another study focused on the antioxidant properties of the compound. It was found to effectively stabilize lipid peroxidation products and enhance cellular resistance to oxidative damage, making it a candidate for further exploration in formulations aimed at reducing oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWCOINGAPCVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.